REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1C=O.O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3].[CH:27](OC)([O:30][CH3:31])[O:28][CH3:29]>ClCCl>[CH3:29][O:28][CH:27]([O:30][CH3:31])[C:3]1[S:4][CH:5]=[CH:6][C:2]=1[Br:1] |f:1.2.3.4.5.6.7.8.9.10|
|
Name
|
|
Quantity
|
5.97 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC=C1)C=O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1SC=CC1Br)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.21 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |